

Application Note: Synthesis of Phosphorodiamidate Derivatives

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Compound of Interest

Compound Name: *O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate*

CAS No.: 39800-29-8

Cat. No.: B022862

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Introduction & Scope

Phosphorodiamidates (also known as diamidophosphates) are phosphorus(V) compounds characterized by the presence of one P-O bond and two P-N bonds (

). Unlike their phosphoramidate cousins (two P-O, one P-N), phosphorodiamidates possess a non-ionic, achiral (if symmetric amines are used), and hydrolytically stable backbone at physiological pH.

Key Applications:

- **Morpholino Oligomers (PMOs):** Neutral antisense agents where the phosphorodiamidate linkage replaces the natural phosphodiester bond, granting nuclease resistance and high specificity.
- **Pronucleotides (Prodrugs):** Small molecule phosphorodiamidates designed to bypass the first phosphorylation step of nucleoside analogues (e.g., anti-virals), releasing the active monophosphate intracellularly via enzymatic cleavage (e.g., by carboxypeptidases).

Mechanistic Principles

The synthesis of phosphoramidates relies on nucleophilic substitution at the tetrahedral phosphorus center. The reaction trajectory depends heavily on the leaving group hierarchy and the oxidation state of the phosphorus precursor.

The P(V) Chlorophosphoramidate Route

This is the standard for PMO synthesis. A P(V) center is pre-functionalized with one amine (the morpholine ring of the subunit) and one leaving group (chloride), then coupled to the hydroxyl group of the growing chain.

- Mechanism:

-like substitution (associative-dissociative continuum).
- Catalysis: Lewis acids (e.g., LiBr) or weak acids (e.g., 5-ethylthio-1H-tetrazole, ETT) activate the P-Cl bond.

The P(V) Oxychloride Route ()

Used for small molecules/prodrugs. Phosphorus oxychloride (

) serves as the scaffold.^[1]

- Step 1:

+ Alcohol ()

(Dichlorophosphorodiamidate intermediate).
- Step 2:

+ 2 equiv. Amine ()

.

- Challenge: Controlling stoichiometry to prevent symmetric byproducts (e.g.,).

The P(III) Oxidative Amination (Atherton-Todd / H-Phosphonate)

A versatile route where a P(III) H-phosphonate is oxidized in the presence of an amine.

- Mechanism: The H-phosphonate is activated (e.g., by /Base or Iodine) to form a reactive halophosphate intermediate, which is immediately trapped by the amine.

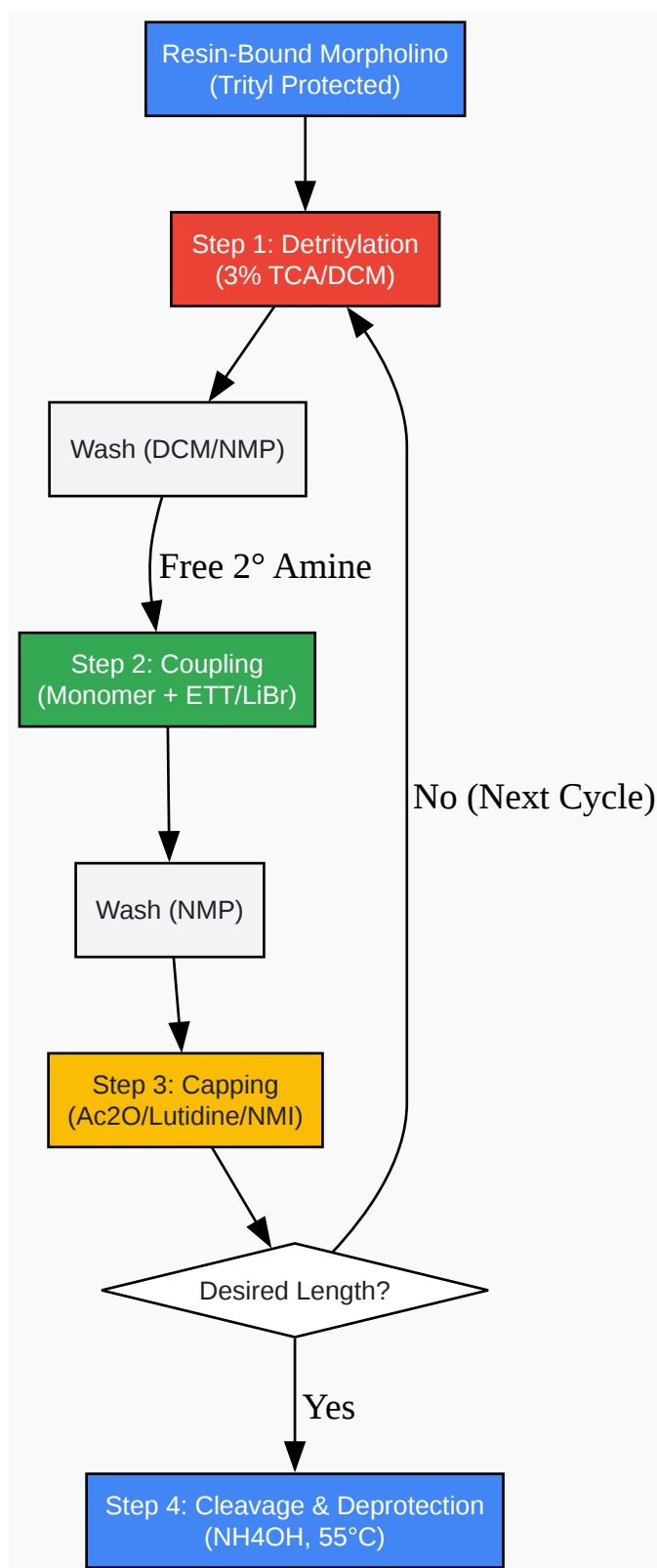
Protocol A: Solid-Phase Synthesis of PMOs

Application: Antisense Oligonucleotide Manufacturing. Scale: 1 μ mol to 1 mmol (Solid Support).

Reagents & Materials

- Monomers: 5'-Trityl-protected morpholino chlorophosphoramidates (A, C, G, T subunits).
- Solid Support: Aminomethyl polystyrene resin functionalized with the 3'-terminal subunit.
- Coupling Agent: 5-Ethylthio-1H-tetrazole (ETT) or LiBr in NMP.
- Detritylation Solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM) or Toluene.
- Base: N-Methylimidazole (NMI) or 2,6-Lutidine.

Workflow Diagram (DOT)



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Figure 1: Solid-phase synthesis cycle for Phosphorodiamidate Morpholino Oligomers (PMO).

Step-by-Step Procedure

- Detritylation: Treat the resin-bound oligomer with 3% TCA/DCM for 2-5 minutes to remove the 5'-trityl group, exposing the secondary morpholino amine.
 - Critical: Wash extensively with DCM and NMP to remove all acid. Residual acid will neutralize the coupling base.
- Coupling:
 - Dissolve the Chlorophosphoramidate Monomer (3-5 equivalents) in anhydrous NMP (N-Methyl-2-pyrrolidone).
 - Add ETT (activator) or LiBr (catalyst).
 - Add Base (NMI or Collidine) to scavenge HCl.
 - Incubate with resin for 60–120 minutes at 40–50°C.
 - Note: PMO coupling is slower than DNA coupling due to steric hindrance of the secondary amine.
- Capping: Treat resin with Acetic Anhydride/Lutidine/NMI to block unreacted amines. This prevents deletion sequences.
- Cleavage: After the final cycle, treat the resin with concentrated Ammonium Hydroxide () at 55°C for 16 hours. This cleaves the linker and removes exocyclic base protecting groups (e.g., Benzoyl, Isobutyryl).

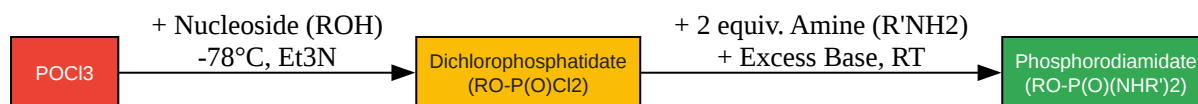
Protocol B: Synthesis of Small Molecule Phosphorodiamidates

Application: Prodrug synthesis (e.g., Nucleoside 5'-phosphorodiamidates). Method: One-pot phosphorylation using

Reagents[1][2][3][4]

- Nucleophile 1: Nucleoside analogue (dried azeotropically with pyridine).
- Reagent: Phosphorus Oxychloride (POCl_3).[1]
- Nucleophile 2: Amino acid ester hydrochloride (e.g., L-Alanine methyl ester HCl).
- Base: Triethylamine (Et_3N) or N-Methylimidazole (NMI).
- Solvent: Anhydrous THF or Trimethyl Phosphate (TMP).

Reaction Scheme Visualization



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Figure 2: One-pot synthesis of phosphorodiamidate prodrugs via phosphoryl chloride.

Step-by-Step Procedure

- Preparation: Suspend the nucleoside (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C . [1]
- Phosphorylation: Add POCl_3 (1.2 equiv) followed by dropwise addition of Et_3N (1.2 equiv). Stir at -78°C for 30–60 mins.
 - Monitoring: Check by TLC or

NMR. The intermediate typically appears around +5 to +8 ppm.

- Amination: Add the amino acid ester HCl salt (3.0–5.0 equiv) suspended in DCM/THF.
- Base Addition: Add excess (5.0–10.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir overnight (16h).
- Workup: Quench with water. Extract with Ethyl Acetate. Wash with brine.
- Purification: Silica gel chromatography (MeOH/DCM gradient). Phosphorodiamidates are generally more polar than the parent nucleoside.

Protocol C: Oxidative Amination (H-Phosphonate Method)

Application: Alternative for sensitive substrates or creating specific P-N linkages.

- H-Phosphonate Formation: React alcohol with /Imidazole followed by hydrolysis to form the H-phosphonate monoester.
- Oxidative Coupling:
 - Dissolve H-phosphonate monoester in /DCM (Atherton-Todd conditions) OR THF/Iodine (modern variant).
 - Add the amine (2-5 equiv).
 - Mechanism:[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) The iodine/base oxidizes P(III) to a phosphoryl iodide intermediate, which is displaced by the amine.
 - Advantage:[\[2\]](#)[\[4\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) Avoids handling moisture-sensitive chlorophosphates.

Critical Process Parameters & Troubleshooting

Parameter	Challenge	Solution
Moisture	and Chlorophosphoramidates hydrolyze instantly.	Use molecular sieves (3Å) in all solvents. Flame-dry glassware. Keep reactions under Argon.
Stereochemistry	P-center is achiral if amines are identical, but chiral if different.	Phosphorodiamidates with identical amines are achiral at Phosphorus. ProTides (1 amine, 1 alkoxy) are chiral.
Coupling Efficiency (PMO)	Secondary amines are poor nucleophiles.	Use ETT (activator) instead of Tetrazole. Increase temperature to 45°C.
Purification	PMOs are neutral and stick to reverse-phase columns differently.	Use ion-exchange (cation exchange at low pH) or reverse-phase at pH 11 (ammonia buffer) to prevent aggregation.

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